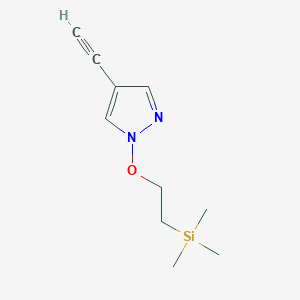

4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole

Description

Properties

IUPAC Name |

2-(4-ethynylpyrazol-1-yl)oxyethyl-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OSi/c1-5-10-8-11-12(9-10)13-6-7-14(2,3)4/h1,8-9H,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLBXUBMUQICCNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCON1C=C(C=N1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

Mechanistic Insights

The bulky TMP ligand directs deprotonation to the less hindered C4 position, forming a magnesiated intermediate (5a ). This intermediate reacts with electrophiles to install substituents at C4.

Electrophilic Ethynylation at C4

The magnesiated pyrazole (5a ) is quenched with ethynylating agents to introduce the desired functionality. Two primary approaches are documented:

Direct Ethynylation via Electrophilic Quenching

-

Electrophile : Ethynyl bromide (HC≡CBr).

-

Conditions : Addition at -20°C, warming to 25°C over 12 hours.

Challenges : Ethynyl bromide’s volatility necessitates careful handling under inert conditions.

Silyl-Protected Ethynyl Reagents

-

Electrophile : Trimethylsilyl ethynyl bromide (TMS-C≡CBr).

-

Deprotection : Treatment with TBAF (tetrabutylammonium fluoride) in THF.

-

Overall Yield : 72% (TMS installation) → 89% (deprotection).

Advantages : Enhanced stability of the silyl-protected intermediate simplifies purification.

Halogenation-Sonogashira Coupling Approach

An alternative route involves C4 halogenation followed by cross-coupling:

Bromination at C4

Sonogashira Coupling

-

Catalyst : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).

-

Alkyne : Ethynyltrimethylsilane (1.5 equiv).

-

Conditions : 60°C, 12 hours.

Comparative Analysis of Methods

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Direct Electrophilic | 68% | One-pot protocol | Handling volatile reagents |

| Silyl Protection/Deprot | 72% → 89% | Stable intermediates | Additional deprotection step |

| Halogenation-Coupling | 75% → 82% | Compatibility with diverse alkynes | Multi-step synthesis |

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The trimethylsilanylethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).

Substitution: Common nucleophiles include halides, amines, and alcohols, often in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of new pyrazole derivatives with different functional groups.

Scientific Research Applications

4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in π-π interactions with aromatic residues, while the trimethylsilanylethoxy group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The SEM-protected pyrazole scaffold is versatile, with substituent variations influencing reactivity and applications. Key analogs include:

*Calculated based on molecular formulas.

Key Observations:

- Electronic Effects: Ethynyl groups enhance π-conjugation and reactivity in cycloadditions, whereas bromo/iodo substituents facilitate cross-couplings (e.g., Suzuki, Sonogashira) .

- Steric Influence : Bulky groups (e.g., 3,5-dimethyl in ) reduce reaction rates but improve regioselectivity.

- Protection/Deprotection : The SEM group is stable during nucleophilic substitutions but cleaved under acidic (HCl/THF ) or fluoride conditions .

Analog Syntheses:

Q & A

Q. What synthetic strategies are commonly employed to prepare 4-Ethynyl-1-(2-(trimethylsilyl)ethoxy)-1H-pyrazole?

The compound is synthesized via sequential functionalization of the pyrazole core. Key steps include:

- Protection : Introduction of the 2-(trimethylsilyl)ethoxy (SEM) group at the pyrazole nitrogen using SEM-Cl under basic conditions (e.g., NaH in THF) to prevent unwanted side reactions during subsequent steps .

- Ethynylation : Sonogashira coupling or direct alkyne substitution to introduce the ethynyl group at the 4-position. Pd/Cu catalysts and anhydrous conditions are typically employed .

- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) and recrystallization ensure high purity .

Q. How is the SEM protecting group removed without degrading the pyrazole core?

The SEM group is cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) or via fluoride ion sources (e.g., TBAF in THF). The choice depends on the stability of other functional groups .

Q. What spectroscopic techniques are critical for structural confirmation?

- NMR : Distinct signals for SEM protons (δ ~0.1 ppm for Si(CH₃)₃, δ ~3.5–3.7 ppm for -OCH₂CH₂-) and ethynyl proton (δ ~2.5–3.0 ppm) confirm substitution patterns .

- LCMS : Validates molecular weight and purity, with [M+H]+ peaks matching theoretical values .

- X-ray Crystallography : Resolves regiochemical ambiguities, particularly for heterocyclic derivatives .

Advanced Research Questions

Q. How does the ethynyl group influence regioselectivity in cycloaddition or cross-coupling reactions?

The ethynyl group acts as a directing moiety in Huisgen azide-alkyne cycloaddition, favoring 1,4-triazole formation. Steric and electronic effects from the SEM group further modulate reactivity. Computational studies (DFT) predict transition-state geometries and regioselectivity trends .

Q. What strategies resolve contradictions in reaction yields when modifying pyrazole substituents?

- Case Study : highlights isomer formation (e.g., 3:1 ratio of pyrazole isomers) due to competing reaction pathways. Optimization involves:

- Adjusting hydrazine derivatives (e.g., phenyl vs. benzyl hydrazine) to favor desired products .

- Monitoring reaction progress via TLC/HPLC to identify side products early .

Q. How does the SEM group impact stability under varying solvent and catalytic conditions?

- Stability Tests : SEM-protected pyrazoles are stable in polar aprotic solvents (e.g., DMF, THF) but degrade in protic solvents (e.g., MeOH/H₂O) under prolonged heating .

- Catalytic Compatibility : Pd-based catalysts (e.g., Pd₂(dba)₃) tolerate SEM groups, but strong bases (e.g., Cs₂CO₃) may induce partial deprotection .

Q. What computational methods predict reactivity and electronic properties of this compound?

- DFT Calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ethynyl group lowers LUMO energy, enhancing susceptibility to nucleophilic attack .

- MD Simulations : Model solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on SEM cleavage) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.